molecular formula C7H7N3S B13584594 2-Methyl-5-(1H-pyrazol-4-yl)thiazole

2-Methyl-5-(1H-pyrazol-4-yl)thiazole

Cat. No.: B13584594
M. Wt: 165.22 g/mol
InChI Key: VNDDAORWTPRHLD-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . The reaction is facilitated by the presence of a base, such as triethylamine, and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.

    Reduction: Reduced forms of the thiazole and pyrazole rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1H-pyrazol-4-yl)thiazole stands out due to its unique combination of a thiazole and pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-8-4-7(11-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10)

InChI Key

VNDDAORWTPRHLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=CNN=C2

Origin of Product

United States

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